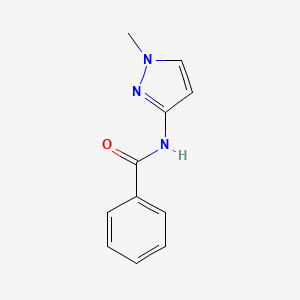
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide, also known as NSC 693868, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR pathway. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurodegenerative diseases, it protects against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide has various biochemical and physiological effects on the body. It has been found to inhibit cell proliferation, induce apoptosis, reduce inflammation, protect against neuronal damage, and improve cognitive function. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide in lab experiments is its low toxicity and good bioavailability, which makes it a safe and effective compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its therapeutic effects.
Orientations Futures
There are several future directions for research on 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide. One direction is to further investigate its mechanism of action to better understand how it works in the body. Another direction is to explore its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Additionally, further studies on its toxicity and pharmacokinetics will be important for its development as a potential drug candidate.
In conclusion, 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its low toxicity and good bioavailability make it a safe and effective compound to work with in lab experiments. Further research is needed to better understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves the reaction between 3-methoxybenzoic acid and 1-methyl-3-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, it has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation studies have demonstrated its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-7-6-11(14-15)13-12(16)9-4-3-5-10(8-9)17-2/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRNMACDRVGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)
![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)



![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)




![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)